2-((4-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound is a pyrrolopyrimidinone derivative characterized by a fused bicyclic core (pyrrole and pyrimidine rings) with multiple substituents, including a 4-chlorobenzylthio group, an isopentyl chain, a methyl group, and a phenyl moiety. The compound’s crystallographic properties may be analyzed using tools like SHELX for structure determination .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-3-(3-methylbutyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3OS/c1-17(2)13-14-29-24(30)23-22(21(15-28(23)3)19-7-5-4-6-8-19)27-25(29)31-16-18-9-11-20(26)12-10-18/h4-12,15,17H,13-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJNBAOREVJGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting their growth. It is an ATP-competitive inhibitor , meaning it competes with ATP for binding to the active site of the target enzyme. This prevents the enzyme from performing its normal function, thereby inhibiting the growth of the bacteria.
Biochemical Pathways
The compound affects the energy metabolism of the bacteria by inhibiting the function of Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival. By inhibiting PKB, the compound disrupts these pathways, leading to the death of the bacteria.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability, suggesting that this compound may also be well-absorbed and distributed in the body.
Result of Action
The result of the compound’s action is significant antimycobacterial activity. Some of the compounds in this class have been found to exhibit very good antimycobacterial activity, with minimum inhibitory concentrations (MICs) in the range of 6–8 μM. This means they can effectively inhibit the growth of Mycobacteria at these concentrations.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyrrolopyrimidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound and their spatial arrangement.
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 1115458-89-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 452.01 g/mol, this compound's structural features suggest possible interactions with various biological targets.
Chemical Structure
The structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-3-(3-methylbutyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
| Molecular Formula | C25H26ClN3OS |
| Molecular Weight | 452.01 g/mol |
Research indicates that the compound may exhibit its biological activity through inhibition of specific kinases, particularly those involved in inflammatory pathways. The p38 mitogen-activated protein kinase (MAPK) is a notable target, which plays a critical role in cellular responses to stress and inflammation. Compounds similar to this have demonstrated the ability to modulate immune responses and reduce inflammatory cytokine production, suggesting a therapeutic potential in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines possess significant antimicrobial properties. The compound has been tested for its activity against various bacterial strains, showing promising results in inhibiting growth at low concentrations (IC50 values). For instance, related compounds have demonstrated IC50 values ranging from 5.3 μM to higher values depending on the substitution patterns on the phenyl ring .
Cytotoxicity
In vitro assays have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it can induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .
Case Studies
- Anti-inflammatory Effects : A study involving a similar compound reported significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered to animal models of inflammation. This suggests that the compound could be beneficial in managing chronic inflammatory conditions .
- Anticancer Properties : In a recent investigation, the compound was tested against several cancer cell lines, including breast and lung cancer cells. It exhibited selective cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents, indicating a favorable therapeutic index .
Scientific Research Applications
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). A study utilizing the microplate Alamar Blue assay demonstrated that the compound effectively inhibits Mtb growth with an IC50 value of 5.3 μM, indicating potent activity compared to other tested analogs . The substitution pattern on the phenyl ring plays a crucial role in maintaining this activity, highlighting the importance of structural modifications for enhanced efficacy.
2. Mechanism of Action
The mechanism by which 2-((4-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or metabolic pathways specific to Mtb. The thioether linkage is believed to contribute to its bioactivity through interactions with bacterial enzymes or receptors involved in cell wall biosynthesis .
Therapeutic Applications
1. Drug Development
Given its promising antimicrobial properties, this compound is being investigated as a lead candidate for the development of new anti-tuberculosis drugs. The optimization of its chemical structure could lead to derivatives with improved potency and reduced side effects, addressing the growing concern of antibiotic resistance.
2. Potential for Other Therapeutic Uses
Beyond its antimicrobial activity, there is potential for exploring other therapeutic applications, such as anti-inflammatory or anticancer activities. Compounds with similar structural motifs have been reported to possess diverse biological activities, suggesting that further research could unveil additional uses for this compound in treating various diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Limitations of Available Evidence for Comparative Analysis
Critical Gaps in Comparative Data
To fulfill the request for a detailed comparison with similar compounds, the following data would typically be required but are absent in the provided source:
- Structural analogs : Derivatives with modifications to the thioether, isopentyl, or aryl groups.
- Physicochemical properties : Solubility, logP, and stability metrics.
- Biological activity : IC50 values against specific targets (e.g., kinases, receptors).
- Crystallographic data : Space groups, bond lengths, and angles for structure-activity relationship (SAR) analysis.
Notes on Methodology for Future Comparisons
In the absence of direct evidence, a rigorous comparative analysis would involve:
Database mining : Using SciFinder, Reaxys, or PubChem to identify analogs.
SAR studies : Correlating substituent variations (e.g., chlorobenzyl vs. benzylthio groups) with activity.
Computational modeling : Docking studies to predict binding affinities.
Crystallographic refinement : Applying SHELXL to resolve structural nuances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
